Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester typically involves the reaction of trifluoromethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted carbamate.
Hydrolysis: The major products are carbamic acid and tert-butyl alcohol.
Scientific Research Applications
Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: It is used in the study of enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation of the active site.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active compounds upon hydrolysis.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester involves the formation of a carbamate group that can interact with various biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more easily. Once inside the cell, the ester group can be hydrolyzed to release the active carbamic acid, which can then interact with enzymes and other proteins, inhibiting their activity by carbamoylation of the active site .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1R)-2,2-difluoro-1-methylpropyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[3-amino-3-oxo-1-(trifluoromethyl)propyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with biological targets compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-(trifluoromethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-5(2,3)12-4(11)10-6(7,8)9/h1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGGQYSKSQHAGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337872 | |
Record name | Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63689-57-6 | |
Record name | Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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